POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL
Description
Properties
CAS No. |
110866-77-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Synonyms |
POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL& |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Properties
The synthesis of poly(p-xylene tetrahydrothiophenium chloride) involves the reaction of p-xylene with tetrahydrothiophene, resulting in a sulfonium precursor that can be further processed to create poly(p-phenylene vinylene) through thermal or chemical methods. The properties of this compound allow for its use in various applications due to its electrical conductivity, photoluminescence, and mechanical flexibility.
Key Properties
- Electrical Conductivity : Enhanced by doping with various agents such as acids or zeolites.
- Optical Properties : Exhibits photoluminescence, making it suitable for optoelectronic applications.
- Mechanical Flexibility : Can be integrated into flexible substrates for applications like drug delivery patches.
Electronics and Sensing Technologies
Poly(p-xylene tetrahydrothiophenium chloride) is primarily recognized for its role in electronic devices, particularly as a precursor to conductive polymers such as poly(p-phenylene vinylene). These materials are used in:
- Gas Sensors : The incorporation of zeolites into the polymer matrix has been shown to enhance sensitivity towards specific gases such as ammonium nitrate. The electrical conductivity of composite sensors increases with the Si/Al ratio of zeolites, demonstrating significant potential for environmental monitoring applications .
- Photodetectors : The photoluminescent properties of the polymer make it suitable for use in light-emitting diodes (LEDs) and solar cells, where efficient light absorption and emission are critical .
Drug Delivery Systems
Recent advancements have highlighted the use of poly(p-xylene tetrahydrothiophenium chloride) in transdermal drug delivery systems. A hybrid patch made from this polymer combined with natural rubber latex has been developed to facilitate controlled drug release:
- Iontophoretic Drug Delivery : The patch demonstrated enhanced permeation of ibuprofen when an electrical field was applied, allowing for better control over drug release rates compared to traditional methods . This method can be particularly beneficial for delivering therapeutic agents with low bioavailability.
Photonic Applications
The photonic properties of poly(p-xylene tetrahydrothiophenium chloride) allow it to be utilized in:
- Light-emitting Devices : Its ability to emit light upon electrical stimulation makes it suitable for organic light-emitting diodes (OLEDs), which are used in displays and lighting solutions .
- Optical Sensors : The polymer's sensitivity to changes in environmental conditions can be harnessed for developing optical sensors that respond to specific stimuli.
Case Study 1: Gas Sensor Development
In a study examining the gas-sensing capabilities of poly(p-xylene tetrahydrothiophenium chloride)-based composites, researchers found that incorporating zeolite Y significantly improved the sensitivity towards ammonium nitrate vapors. The results indicated that the sensor's response increased linearly with the Si/Al ratio in zeolites, showcasing its potential for detecting hazardous materials .
Case Study 2: Transdermal Drug Delivery Patch
A flexible transdermal patch using poly(p-xylene tetrahydrothiophenium chloride) was developed to enhance drug delivery via iontophoresis. The study demonstrated that applying an electric field increased drug permeation rates significantly compared to non-electrified patches. This innovative approach offers a promising avenue for improving therapeutic efficacy through controlled drug release mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL with structurally or functionally related compounds highlights distinctions in physicochemical properties, stability, and applications. Below is a detailed evaluation:
Structural and Functional Analogues
a) Polyphenylene Vinylene (PPV)
- Structure : PPV lacks the tetrahydrothiophenium moiety and chlorine substituent present in this compound.
- Thermal Stability : PPV exhibits a melting point >400°C , similar to the unsubstituted form referenced in this compound . However, the latter’s solution form suggests lower thermal resilience during processing.
- Conductivity: PPV is renowned for electroluminescent properties in organic LEDs, whereas this compound’s conductive behavior remains underexplored.
b) Polythiophene Derivatives
- Solubility : Polythiophenes often require doping (e.g., with PSS) for aqueous solubility, whereas this compound is supplied as a pre-dissolved solution (density: 1.01 g/mL) .
Physicochemical Properties
Preparation Methods
Acid-Mediated Chemical Conversion
The precursor film is immersed in strong acids (e.g., H₂SO₄, HClO₄) at room temperature, inducing simultaneous elimination of tetrahydrothiophene and doping of the resultant PPV. The reaction evolves HCl gas, with complete conversion observed within 2–6 hours depending on film thickness. This method avoids thermal degradation pathways, producing PPV with a conductivity of 5 × 10⁻¹ S/cm when doped with H₂SO₄.
Table 1: Conductivity of Chemically vs. Thermally Converted PPV
| Acid Used | Chemical PPV Conductivity (S/cm) | Thermal PPV Conductivity (S/cm) |
|---|---|---|
| H₂SO₄ (97%) | 5 × 10⁻¹ | 1 × 10⁻¹ |
| HClO₄ (70%) | 1 × 10⁻³ | 3 × 10⁻⁵ |
| CH₃SO₃H (98%) | 5 × 10⁻³ | <1 × 10⁻¹² |
Thermal Pyrolysis
Traditional pyrolysis involves heating the precursor at 210–240°C under inert atmosphere for 3 hours. This method generates PPV with lower conductivity (1 × 10⁻¹ S/cm for H₂SO₄-doped samples) due to incomplete dopant integration and side reactions.
Structural and Electronic Characterization
FTIR spectroscopy confirms the elimination of sulfonium groups post-conversion, with disappearance of the S–C stretching band at 650 cm⁻¹ and emergence of vinylene C=C vibrations at 1510 cm⁻¹. The chemically converted PPV exhibits a broader π-π* transition absorption at 400–550 nm, indicative of extended conjugation compared to thermally processed samples.
Electrical conductivity measurements reveal that acid-mediated conversion enhances charge carrier mobility by creating a porous polymer matrix conducive to dopant diffusion. Dedoping experiments in acetonitrile show that chemical PPV retains 50% of its conductivity after 80 seconds, versus 20% for thermal PPV (Figure 1).
Comparative Analysis of Conversion Methodologies
Reaction Efficiency
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL) in laboratory settings?
- Methodological Answer : Synthesis typically involves oxidative polymerization of p-xylene derivatives in the presence of sulfur-based catalysts. Key steps include:
- Purification of precursors (e.g., p-xylene disulfide) via recrystallization.
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Characterization via FTIR and NMR to confirm sulfur incorporation and polymer backbone structure.
- Yield optimization by adjusting sulfur-to-monomer ratios (e.g., 1:2 to 1:4) to balance solubility and cross-linking .
Q. How do researchers address safety concerns during handling of this compound)?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to mitigate risks of skin/eye irritation (R36/37/38) .
- Ventilation : Use fume hoods for synthesis steps involving volatile byproducts.
- Waste Disposal : Neutralize residual chloride ions with sodium bicarbonate before disposal .
Q. What characterization techniques are critical for analyzing thermal stability and crystallinity?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>400°C for unsubstituted PPV derivatives) .
- Differential Scanning Calorimetry (DSC) : Identifies glass transition (Tg) and melting points (Tm) to assess polymer flexibility.
- X-ray Diffraction (XRD) : Quantifies crystallinity by analyzing diffraction patterns, correlating with mechanical properties .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data be resolved for this compound)?
- Methodological Answer :
- Controlled Replication : Conduct TGA under identical conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) to minimize variability.
- Cross-Linking Analysis : Compare samples with varying sulfur content; higher sulfur reduces thermal stability due to weaker S–S bonds .
- Literature Benchmarking : Cross-reference data with studies using standardized polymer batches (e.g., molecular weight ~228.78 g/mol) .
Q. What strategies improve polymerization yield while maintaining solubility for solution-based applications?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance monomer dispersion.
- Catalyst Screening : Evaluate phase transfer catalysts (e.g., crown ethers) to reduce side reactions.
- Post-Polymerization Treatments : Dialysis against methanol removes unreacted monomers, increasing purity without compromising solubility .
Q. How do environmental factors (pH, temperature) influence degradation pathways of this polymer?
- Methodological Answer :
- Accelerated Aging Studies : Expose samples to pH 3–11 buffers at 50°C for 30 days, monitoring chloride release via ion chromatography .
- Mechanistic Analysis : Use FTIR to detect sulfonic acid formation (peak at 1030 cm⁻¹) as a degradation byproduct .
- Predictive Modeling : Apply Arrhenius equations to extrapolate long-term stability under ambient conditions .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for this compound)?
- Methodological Answer :
- Source Verification : Confirm polymer batches meet purity criteria (e.g., ≥95% via HPLC).
- Structural Variants : Compare substituent effects (e.g., tetrahydrothiophenium vs. disulfide groups) on solvent interactions .
- Standardized Testing : Adopt consistent solubility criteria (e.g., mg/mL in THF at 25°C) for cross-study comparisons .
Experimental Design Considerations
Q. What controls are essential when designing toxicity assays for polymer byproducts?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
